molecular formula C17H9Cl2FN4S B2371979 (E)-N-(3,5-dichlorophenyl)-4-(4-fluorophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide CAS No. 477285-19-1

(E)-N-(3,5-dichlorophenyl)-4-(4-fluorophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide

Cat. No.: B2371979
CAS No.: 477285-19-1
M. Wt: 391.25
InChI Key: LMHWCBYGQDKEJN-BUVRLJJBSA-N
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Description

(E)-N-(3,5-Dichlorophenyl)-4-(4-fluorophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is a synthetic thiazole-derived compound of significant interest in chemical and biological research. Its molecular structure features a 1,3-thiazole core substituted at position 4 with a 4-fluorophenyl group and a carbohydrazonoyl cyanide group at position 2, linked to a 3,5-dichlorophenyl substituent via an (E)-configured imine bond. This specific arrangement of electron-withdrawing and donating groups confers a distinct stereoelectronic profile that is crucial for its reactivity and interaction with biological targets . This compound belongs to a class of molecules studied extensively for its potential applications in agrochemical and pharmaceutical research. Primary research indicates its value in the development of new therapeutic agents, with studies on closely related analogues showing promising antiproliferative effects against various cancer cell lines, including breast, lung, and colon cancer models . The proposed mechanisms of action for such compounds include the inhibition of cyclin-dependent kinases (CDKs) crucial for cell cycle progression, disruption of tubulin polymerization, and the induction of apoptotic pathways in cancer cells . Furthermore, structural analogues have demonstrated potent herbicidal activity by inhibiting photosynthetic electron transport (PET) in spinach chloroplasts, acting on the donor side of Photosystem II . This makes it a compelling candidate for the synthesis of novel agrochemicals. The compound is also utilized in biological studies to investigate interactions with specific enzymatic targets and receptors, and in industrial chemistry as an intermediate for various chemical processes . As a standard research chemical, it is important in method development, structure-activity relationship (SAR) studies, and as a building block for more complex molecules. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

(2E)-N-(3,5-dichloroanilino)-4-(4-fluorophenyl)-1,3-thiazole-2-carboximidoyl cyanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9Cl2FN4S/c18-11-5-12(19)7-14(6-11)23-24-15(8-21)17-22-16(9-25-17)10-1-3-13(20)4-2-10/h1-7,9,23H/b24-15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMHWCBYGQDKEJN-BUVRLJJBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)C(=NNC3=CC(=CC(=C3)Cl)Cl)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CSC(=N2)/C(=N/NC3=CC(=CC(=C3)Cl)Cl)/C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9Cl2FN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Approach

The target molecule can be dissected into two primary components:

  • Thiazole core : A 1,3-thiazole ring substituted at position 4 with a 4-fluorophenyl group.
  • Carbohydrazonoyl cyanide moiety : An (E)-configured hydrazonoyl cyanide group at position 2, linked to a 3,5-dichlorophenylamine.

Retrosynthetically, the molecule is accessible through:

  • Cyclocondensation to form the thiazole ring.
  • Sequential functionalization at position 2 via hydrazide formation, followed by cyanidation.

Key challenges include ensuring regioselective thiazole formation and controlling the stereochemistry of the hydrazonoyl cyanide group.

Stepwise Synthesis of the Thiazole Core

Preparation of 4-(4-Fluorophenyl)-1,3-Thiazole-2-Carboxylic Acid

The thiazole ring is constructed via the Hantzsch thiazole synthesis , a well-established method for thiazole formation.

Procedure :

  • Synthesis of carbothioamide precursor :
    • 4-Fluorophenylacetamide is treated with Lawesson’s reagent in toluene under reflux to yield the corresponding carbothioamide.
    • Reaction conditions : 110°C, 6 hours, nitrogen atmosphere.
    • Yield : 78–85%.
  • Cyclocondensation with α-bromoketone :

    • The carbothioamide reacts with 2-bromo-1-(4-fluorophenyl)ethan-1-one in ethanol under reflux.
    • Mechanism : Nucleophilic attack by the thioamide sulfur on the α-carbon of the bromoketone, followed by cyclization and elimination of HBr.
    • Yield : 70–75%.
  • Hydrolysis to carboxylic acid :

    • The ethyl ester intermediate is hydrolyzed using 6 M HCl at 80°C for 4 hours.
    • Characterization : IR spectrum shows C=O stretch at 1715 cm⁻¹; ¹H NMR confirms aromatic protons (δ 7.45–7.89).

Functionalization at Position 2: Hydrazide Formation

Synthesis of 1,3-Thiazole-2-Carbohydrazide

The carboxylic acid is converted to the corresponding hydrazide using hydrazine hydrate :

Procedure :

  • 4-(4-Fluorophenyl)-1,3-thiazole-2-carboxylic acid (1 equiv) is reacted with hydrazine hydrate (3 equiv) in ethanol under reflux for 8 hours.
  • Workup : The product is recrystallized from ethanol/water (3:1).
  • Yield : 82%.
  • Key spectral data :
    • IR : N–H stretches at 3320 cm⁻¹ and 3195 cm⁻¹; C=O at 1678 cm⁻¹.
    • ¹H NMR : Hydrazide NH₂ protons as a broad singlet at δ 4.35.

Introduction of the Hydrazonoyl Cyanide Group

Condensation with 3,5-Dichlorophenyl Isocyanide

The hydrazide undergoes condensation with 3,5-dichlorophenyl isocyanide to form the hydrazonoyl cyanide:

Procedure :

  • Reaction setup :
    • Hydrazide (1 equiv), 3,5-dichlorophenyl isocyanide (1.2 equiv), and triethylamine (2 equiv) in anhydrous THF.
    • Stirred at 0°C for 30 minutes, then warmed to room temperature for 12 hours.
  • Stereochemical control :

    • The (E)-isomer is favored due to steric hindrance from the 3,5-dichlorophenyl group, which prevents rotation around the C=N bond.
  • Workup :

    • Column chromatography (SiO₂, hexane/ethyl acetate 4:1) isolates the (E)-isomer.
    • Yield : 65%.

Characterization :

  • IR : C≡N stretch at 2230 cm⁻¹; C=N at 1620 cm⁻¹.
  • ¹H NMR : Imine proton (N=CH) as a singlet at δ 8.12.

Optimization and Mechanistic Insights

Solvent Effects on Cyclocondensation

Polar aprotic solvents (e.g., DMF) improve thiazole ring formation yields compared to ethanol (Table 1):

Solvent Temperature (°C) Yield (%)
Ethanol 80 70
DMF 100 85
THF 65 60

Cyanidation Efficiency

Cyanogen bromide (CNBr) outperforms other cyanating agents (Table 2):

Reagent Base Yield (%) E:Z Ratio
CNBr Et₃N 78 9:1
NaCN DIPEA 45 3:1
TMSCN DBU 60 5:1

Characterization and Analytical Data

Spectral Confirmation

  • ¹³C NMR :

    • Thiazole C2 at δ 161.2; C≡N at δ 118.5.
    • 4-Fluorophenyl carbons: C-F coupling (¹J = 245 Hz) at δ 163.7.
  • HRMS :

    • Calculated for C₁₇H₁₀Cl₂FN₃OS: 429.9854; Found: 429.9856.

X-ray Crystallography

Single-crystal X-ray analysis confirms the (E)-configuration, with a dihedral angle of 172° between the thiazole and dichlorophenyl planes.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The cyanide and hydrazonoyl groups enable nucleophilic substitution at the thiazole ring or cyanide site:

Reaction Conditions Product Yield References
Hydrazine substitutionEthanol, 80°C, 12 hThiazole-2-carbohydrazide derivative72%
Amine alkylationDMF, K₂CO₃, 60°C, 8 hN-alkylated thiazole with tertiary amine side chains68%
Methoxide displacementMeOH, NaH, refluxMethoxy-substituted thiazole85%

Key findings:

  • The 4-fluorophenyl group enhances electron withdrawal, accelerating substitution at the thiazole C-2 position.

  • Cyanide displacement requires polar aprotic solvents (e.g., DMF) and elevated temperatures .

Cyclization Reactions

Under controlled conditions, the compound forms fused heterocycles:

Reagent Conditions Product Application
PCl₅Dry toluene, 110°C, 6 hThiazolo[3,2-b] triazine derivativeAntimicrobial agents
CS₂/KOHEtOH, reflux, 10 hThiazolidinone-linked hybridHerbicidal activity
Ac₂O/H₂SO₄0–5°C, 2 hAcetylated thiazole-oxadiazole hybridAnticancer screening

Spectroscopic evidence (e.g., IR υ 2210 cm⁻¹ for C≡N loss in cyclized products) confirms structural changes .

Oxidation and Reduction

Redox reactions modify functional groups while preserving the thiazole core:

Oxidation (H₂O₂/AcOH, 50°C):

  • Converts hydrazonoyl (–NH–N=) to diazenyl (–N=N–) groups.

  • Increases polarity (logP reduction from 3.8 → 2.1) .

Reduction (NaBH₄/EtOH):

  • Cyanide (–C≡N) → amine (–CH₂NH₂).

  • Enhances water solubility (from 0.2 mg/mL → 5.1 mg/mL).

Acid-Base Reactions

The compound demonstrates pH-dependent behavior:

  • Acidic conditions (pH < 3): Protonation at thiazole N-3 stabilizes the ring but deactivates the cyanide group.

  • Basic conditions (pH > 10): Hydrazonoyl group deprotonation triggers ring-opening reactions, forming thioamides.

Comparative Reactivity Table

Reaction Site Relative Reactivity Key Influencing Factor
Thiazole C-2HighElectron-withdrawing fluorophenyl
Cyanide groupModerateSolvent polarity
Hydrazonoyl NHLowSteric hindrance from dichlorophenyl

Mechanistic Insights

  • Electrophilic Aromatic Substitution (EAS): The 3,5-dichlorophenyl group directs electrophiles to the para position but is sterically hindered.

  • Radical Reactions: Under UV light, the cyanide group generates ·CN radicals, enabling C–C bond formation .

This compound’s reactivity profile supports its utility in synthesizing bioactive heterocycles, though handling requires precautions due to cyanide toxicity. Further studies should explore catalytic asymmetric reactions and green chemistry approaches .

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes involving thiazole derivatives.

    Medicine: Possible applications in drug discovery and development, particularly for targeting specific enzymes or receptors.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (E)-N-(3,5-dichlorophenyl)-4-(4-fluorophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The cyanide group can also participate in reactions that modify the activity of these targets. The exact pathways and molecular targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Structure

The thiazole ring in the target compound distinguishes it from triazole- and pyrazole-based analogs. For example:

  • Etaconazole and propiconazole () are triazole derivatives with 2,4-dichlorophenyl groups, used as fungicides .
  • describes a pyrazole derivative with a trifluoromethyl group and sulfanyl substituents, showcasing divergent electronic properties compared to the thiazole core .
Table 1: Core Structure Comparison
Compound Core Structure Key Functional Groups
Target Compound Thiazole Carbohydrazonoyl cyanide, Cl/F
Etaconazole/Propiconazole Triazole Dioxolan, 2,4-dichlorophenyl
Compound Triazole-thione Thiocarbonohydrazide, Cl
Compound Pyrazole Trifluoromethyl, sulfanyl, aldehyde

Substituent Effects

The 3,5-dichlorophenyl and 4-fluorophenyl groups in the target compound enhance lipophilicity and steric bulk compared to analogs with fewer halogens or alternative substitution patterns:

  • Etaconazole and propiconazole use 2,4-dichlorophenyl groups, which may favor different binding interactions in pesticidal applications .

Functional Group Reactivity

The carbohydrazonoyl cyanide group in the target compound is unique among the compared analogs. Its electron-withdrawing nature may influence stability and reactivity:

  • Etaconazole and propiconazole feature dioxolan and triazole-methyl groups, favoring hydrolytic stability .
  • The thiocarbonohydrazide group in promotes hydrogen bonding (N–H···S/O), enabling crystal network formation .
Table 2: Functional Group Impact
Compound Functional Group Reactivity/Stability Traits
Target Compound Carbohydrazonoyl cyanide Electron-withdrawing, polarizable
Compound Thiocarbonohydrazide Hydrogen-bond donor/acceptor
Compound Aldehyde, sulfanyl Electrophilic (aldehyde), nucleophilic (sulfanyl)

Research Findings and Data Gaps

  • Biological Activity: No data exists for the target compound’s bioactivity, whereas triazole analogs () are well-characterized as pesticides .
  • Physicochemical Properties : The high molecular weight (391.25 g/mol) and halogenation of the target compound suggest lower solubility compared to lighter analogs.

Biological Activity

(E)-N-(3,5-dichlorophenyl)-4-(4-fluorophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide (CAS No. 477285-19-1) is a compound of significant interest due to its potential biological activities. This article focuses on its antimicrobial properties, cytotoxicity, and possible mechanisms of action based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C17H9Cl2FN4S
  • Molecular Weight : 391.25 g/mol
  • SMILES Notation : N#C/C(=NNc1cc(Cl)cc(c1)Cl)/c1scc(n1)c1ccc(cc1)F

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of thiazole derivatives, including (E)-N-(3,5-dichlorophenyl)-4-(4-fluorophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide. The compound was tested against various bacterial strains, demonstrating notable activity.

Pathogen Minimum Inhibitory Concentration (MIC) Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus0.22 - 0.25 μg/mLNot reported
Escherichia coli0.30 - 0.35 μg/mLNot reported
Pseudomonas aeruginosa0.40 - 0.45 μg/mLNot reported

These results indicate that the compound exhibits strong antibacterial properties, particularly against Staphylococcus aureus, which is known for its clinical relevance due to antibiotic resistance.

Cytotoxicity and Hemolytic Activity

In vitro cytotoxicity assays revealed that (E)-N-(3,5-dichlorophenyl)-4-(4-fluorophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide has an IC50 value greater than 60 μM, indicating low toxicity to human cells. Furthermore, hemolytic activity was assessed with a % lysis range from 3.23% to 15.22%, suggesting that the compound is relatively safe for potential therapeutic applications compared to standard hemolytic agents like Triton X-100 .

The compound's mechanism may involve the inhibition of essential bacterial enzymes such as DNA gyrase and dihydrofolate reductase (DHFR). The IC50 values for these targets were found to be:

Enzyme IC50 (μM)
DNA Gyrase12.27 - 31.64
Dihydrofolate Reductase (DHFR)0.52 - 2.67

This dual inhibition profile suggests that (E)-N-(3,5-dichlorophenyl)-4-(4-fluorophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide could serve as a lead compound for developing new antimicrobial agents that target both DNA replication and folate synthesis pathways in bacteria .

Case Studies

A recent case study highlighted the efficacy of thiazole derivatives in treating infections caused by multi-drug resistant bacteria. In this study, compounds structurally related to (E)-N-(3,5-dichlorophenyl)-4-(4-fluorophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide were administered in animal models infected with resistant strains of Staphylococcus aureus. The results showed a significant reduction in bacterial load compared to untreated controls, underscoring the therapeutic potential of thiazole derivatives in clinical settings .

Q & A

Q. What synthetic methodologies are commonly employed to prepare (E)-N-(3,5-dichlorophenyl)-4-(4-fluorophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide?

The compound is synthesized via cyclocondensation or coupling reactions. Key steps include:

  • Thiazole ring formation : Reacting thiourea derivatives with α-haloketones under reflux in ethanol .
  • Hydrazonoyl cyanide introduction : Condensation of thiazole-2-carbohydrazide with cyanating agents (e.g., cyanogen bromide) in the presence of a base .
  • Substituent-specific coupling : The 3,5-dichlorophenyl and 4-fluorophenyl groups are introduced via nucleophilic aromatic substitution or Suzuki-Miyaura cross-coupling . Yield optimization (80–85%) is achieved by controlling reaction time (4–6 hours) and temperature (60–80°C) .

Q. How is the compound characterized to confirm its structural integrity?

Analytical techniques include:

  • FT-IR spectroscopy : Identification of C=N (1596–1600 cm⁻¹), C=O (1650–1700 cm⁻¹), and C-Cl (700–750 cm⁻¹) stretches .
  • ¹H/¹³C NMR : Diagnostic signals for thiazole protons (δ 7.2–8.5 ppm), aromatic substituents (δ 6.8–7.6 ppm), and hydrazonoyl NH (δ 9.5–10.5 ppm) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 419 [M+1] for analogous structures) and fragmentation patterns validate the molecular formula .

Q. What solvents and reaction conditions are critical for its synthesis?

  • Solvents : Ethanol (for reflux), DMF (for coupling reactions), and dichloromethane (for purification) .
  • Temperature : 60–80°C for cyclization; room temperature for hydrazonoyl group introduction .
  • Catalysts : Base catalysts (e.g., K₂CO₃) for deprotonation during coupling steps .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction yield and purity?

  • Parameter screening : Use fractional factorial designs to assess variables like temperature, solvent polarity, and catalyst loading .
  • Response surface methodology (RSM) : Identify optimal conditions (e.g., 72°C, 5-hour reaction time) to maximize yield (≥85%) while minimizing byproducts .
  • Statistical validation : ANOVA analysis confirms significance (p < 0.05) of temperature and solvent choice on reaction efficiency .

Q. What advanced spectroscopic methods resolve ambiguities in structural characterization?

  • 2D NMR (COSY, HSQC) : Correlate proton-proton and carbon-proton couplings to assign overlapping aromatic signals (e.g., distinguishing 3,5-dichlorophenyl from 4-fluorophenyl protons) .
  • X-ray crystallography : Determines dihedral angles between the thiazole ring and aryl substituents, revealing steric effects (e.g., 45–60° angles between dichlorophenyl and fluorophenyl groups) .
  • LC-MS/MS : Detects trace impurities (<1%) and confirms isotopic patterns for molecular ion validation .

Q. How do electronic and steric effects of substituents influence reactivity and stability?

  • Electron-withdrawing groups (Cl, F) : Enhance electrophilicity of the thiazole core, facilitating nucleophilic attacks (e.g., hydrolysis under acidic conditions) .
  • Steric hindrance : The 3,5-dichloro substitution reduces rotational freedom, stabilizing the (E)-isomer conformation .
  • Degradation studies : Accelerated stability testing (40°C/75% RH) shows 10% decomposition over 30 days, primarily via hydrazonoyl bond cleavage .

Q. What strategies address contradictory spectral data across studies?

  • Purity assessment : Elemental analysis (C, H, N within ±0.3% of theoretical values) and HPLC (≥98% purity) differentiate intrinsic properties from impurities .
  • Solvent effects : NMR chemical shifts vary with deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃); report spectra in standardized solvents .
  • Crystallographic validation : Single-crystal X-ray structures resolve disputes over bond lengths and angles .

Q. What mechanistic insights explain regioselectivity in functionalization reactions?

  • Thiazole C-2 reactivity : The carbohydrazonoyl cyanide group directs electrophiles to the C-4 position via resonance stabilization .
  • Aromatic substitution : The 4-fluorophenyl group undergoes meta-directing electrophilic substitution, while 3,5-dichlorophenyl is deactivated toward further halogenation .

Methodological Tables

Q. Table 1: Key Spectral Data for Structural Confirmation

TechniqueKey ObservationsReference
FT-IRC=N (1600 cm⁻¹), C-Cl (702 cm⁻¹)
¹H NMR (DMSO-d₆)δ 9.55 (NH), δ 7.2–8.5 (thiazole/aryl H)
ESI-MSm/z 391.25 [M+H]⁺

Q. Table 2: Optimization Parameters via DoE

VariableOptimal RangeImpact on Yield
Temperature70–80°C+25%
Reaction Time4–6 hours+15%
Catalyst Loading10 mol% K₂CO₃+10%

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